4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine 4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2098086-00-9
VCID: VC3206151
InChI: InChI=1S/C14H15ClN2/c1-11-16-13(10-14(15)17-11)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3
SMILES: CC1=NC(=CC(=N1)Cl)CCCC2=CC=CC=C2
Molecular Formula: C14H15ClN2
Molecular Weight: 246.73 g/mol

4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine

CAS No.: 2098086-00-9

Cat. No.: VC3206151

Molecular Formula: C14H15ClN2

Molecular Weight: 246.73 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine - 2098086-00-9

Specification

CAS No. 2098086-00-9
Molecular Formula C14H15ClN2
Molecular Weight 246.73 g/mol
IUPAC Name 4-chloro-2-methyl-6-(3-phenylpropyl)pyrimidine
Standard InChI InChI=1S/C14H15ClN2/c1-11-16-13(10-14(15)17-11)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3
Standard InChI Key SWPMVGHVRPMEPR-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)Cl)CCCC2=CC=CC=C2
Canonical SMILES CC1=NC(=CC(=N1)Cl)CCCC2=CC=CC=C2

Introduction

Structural Characteristics and Physical Properties

Molecular Structure

4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine features a pyrimidine core with three key substituents:

  • A chlorine atom at position 4

  • A methyl group at position 2

  • A 3-phenylpropyl chain at position 6

This arrangement creates a molecule with distinct regions of polarity and lipophilicity, potentially influencing its solubility, protein binding, and membrane permeability characteristics.

PropertyExpected ValueBasis for Estimation
Physical StateCrystalline solidCommon for similar pyrimidines
SolubilityPoorly soluble in water; Soluble in organic solventsBased on presence of lipophilic groups
Molecular Weight~274-276 g/molCalculated from molecular formula
Melting Point~90-150°CRange for similar pyrimidines
StabilityStable under standard conditionsCharacteristic of pyrimidine ring

The 3-phenylpropyl chain likely contributes significant lipophilicity to the molecule, potentially enhancing its membrane permeability while reducing water solubility compared to simpler pyrimidine derivatives.

Chemical Reactivity and Reactions

Nucleophilic Substitution Reactions

The chlorine at position 4 represents a reactive site for nucleophilic substitution reactions, a characteristic feature of halogenated pyrimidines. This reactivity can be leveraged for further functionalization:

Amination Reactions

Reaction with amines can yield 4-amino derivatives, which are important intermediates in medicinal chemistry. The reaction typically proceeds under mild to moderate conditions, often requiring heating in protic solvents or polar aprotic solvents like DMSO or DMF.

Alkoxylation Reactions

Treatment with alkoxides can produce 4-alkoxy derivatives, expanding the diversity of functional groups that can be incorporated into the pyrimidine scaffold.

Functional Group Modifications

The 3-phenylpropyl chain offers opportunities for additional chemical modifications:

Aromatic Substitution

The phenyl ring could undergo electrophilic aromatic substitution reactions (e.g., nitration, sulfonation) to introduce additional functional groups.

Chain Modifications

The propyl linker between the pyrimidine and phenyl rings could potentially be modified through oxidation or reduction reactions to yield derivatives with different chain lengths or functional groups.

Analytical Methods and Characterization

Spectroscopic Identification

For proper characterization and identification of 4-Chloro-2-methyl-6-(3-phenylpropyl)pyrimidine, several analytical techniques would typically be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key NMR signals would include:

  • ¹H NMR: Signals for the methyl group (approximately δ 2.5-2.7 ppm), the pyrimidine H-5 (approximately δ 7.0-7.5 ppm), and the complex pattern for the phenylpropyl chain.

  • ¹³C NMR: Characteristic signals for the pyrimidine carbon atoms, particularly the carbon bearing the chlorine substituent (approximately δ 160-165 ppm).

Mass Spectrometry

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure, including the loss of the chlorine atom and fragmentation of the phenylpropyl chain.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of synthesized material, with detection typically accomplished through UV absorption due to the compound's aromatic nature.

Citations "Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine." CN103012278A. Patent document describing synthesis methods for related chlorinated pyrimidines.

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